4-Methoxy-3-(2-methylundecan-2-YL)benzoyl chloride
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Overview
Description
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity It is a derivative of benzoyl chloride, featuring a methoxy group and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride typically involves the acylation of 4-methoxybenzoic acid with 2-methylundecan-2-yl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybenzoic acid and 2-methylundecan-2-ol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
Alcohols: Formed from reduction reactions
Scientific Research Applications
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Lacks the long alkyl chain, making it less hydrophobic and less sterically hindered.
3-(2-Methylundecan-2-yl)benzoyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Methoxy-3-(2-methylundecan-2-yl)benzoic acid: The carboxylic acid derivative, which is less reactive as an acylating agent.
Uniqueness
4-Methoxy-3-(2-methylundecan-2-yl)benzoyl chloride is unique due to its combination of a methoxy group and a long alkyl chain, which imparts specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
104224-82-0 |
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Molecular Formula |
C20H31ClO2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
4-methoxy-3-(2-methylundecan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C20H31ClO2/c1-5-6-7-8-9-10-11-14-20(2,3)17-15-16(19(21)22)12-13-18(17)23-4/h12-13,15H,5-11,14H2,1-4H3 |
InChI Key |
JFKUVRHJDNKBHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)C1=C(C=CC(=C1)C(=O)Cl)OC |
Origin of Product |
United States |
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